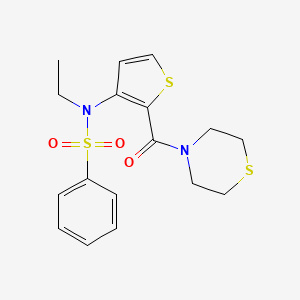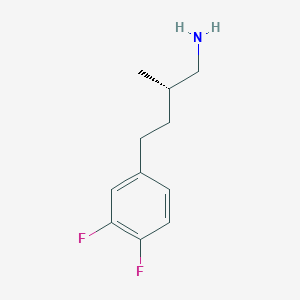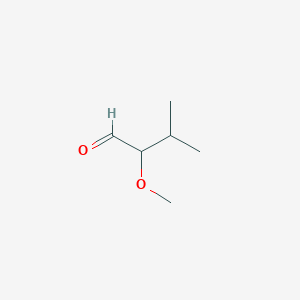
2-Methoxy-3-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-3-methylbutane” is a chemical compound with the molecular formula C6H14O . It has an average mass of 102.175 Da and a mono-isotopic mass of 102.104462 Da .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-methylbutane” consists of 6 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the formula C6H14O .Aplicaciones Científicas De Investigación
Kinetics and Products of Reactions
2-Methoxy-3-methylbutanal is identified as a product in the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a solvent used in paints, inks, fragrances, and as a raw material for industrial detergents. The reaction kinetics and products, including this compound, have been explored to understand their environmental impact and reaction mechanisms (Aschmann, Arey, & Atkinson, 2011).
Role in Cheese Flavor
3-Methylbutanal, closely related to this compound, plays a significant role in cheese flavor. It's a key flavor compound in many cheese varieties, and its biosynthesis and control strategies in cheese have been extensively studied (Afzal et al., 2017).
Use in Solvent Extraction
This compound derivatives, like 2-methoxy-2-methylbutane, are used in solvent extraction processes. The liquid-liquid equilibrium measurements for these compounds have been conducted to assess their effectiveness and efficiency in industrial applications (Männistö et al., 2016).
Influence in Wine Aroma
Compounds closely related to this compound are important in determining the aroma of wines. Studies have focused on the biosynthesis of these compounds in grapes and their impact on wine's sensory qualities (Lei et al., 2019).
Medicinal Plant Constituents
This compound derivatives are found in medicinal plants like Dodonaea polyandra. These compounds have been isolated and identified due to their medicinal properties, especially their anti-inflammatory activities (Simpson et al., 2011).
Propiedades
IUPAC Name |
2-methoxy-3-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(4-7)8-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUENZZCDJULTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

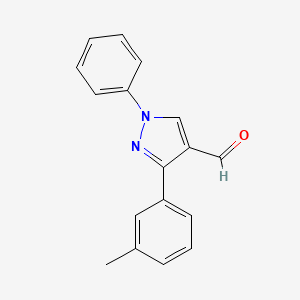
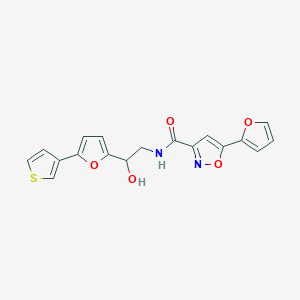
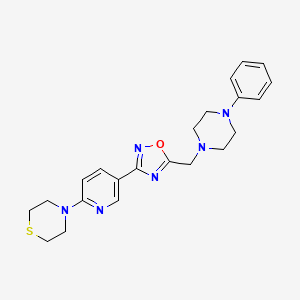
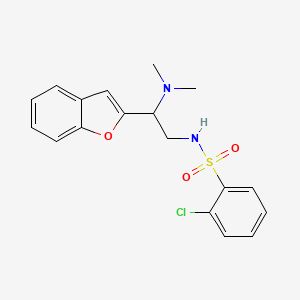
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

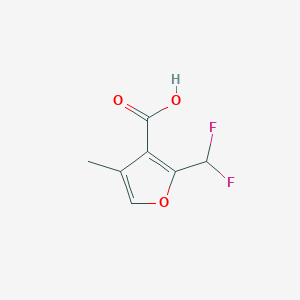


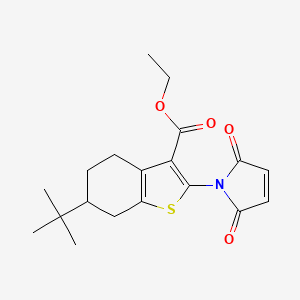
![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)
